

2,4-Dimethoxythiophenol CAS number and physical data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dimethoxythiophenol**

Cat. No.: **B172925**

[Get Quote](#)

In-Depth Technical Guide to 2,4-Dimethoxythiophenol

For Researchers, Scientists, and Drug Development Professionals

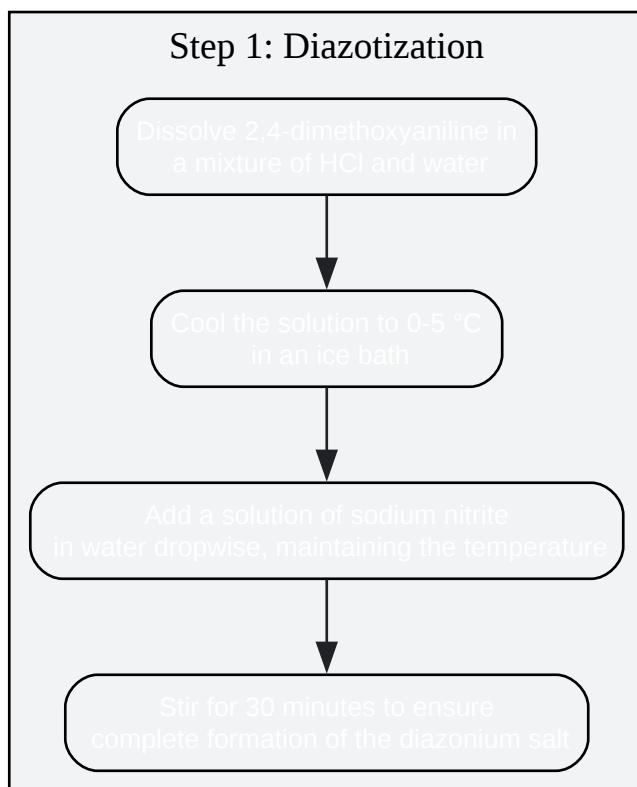
Introduction

2,4-Dimethoxythiophenol is an organosulfur compound of interest in various chemical and pharmaceutical research domains. Its distinct substitution pattern on the benzene ring, featuring two methoxy groups and a thiol functional group, imparts specific chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of its core physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential, though currently undocumented, role in biological signaling pathways.

Core Chemical and Physical Data

The fundamental physicochemical properties of **2,4-Dimethoxythiophenol** (CAS Number: 18906-37-1) are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
CAS Number	18906-37-1	[1] [2]
Molecular Formula	C ₈ H ₁₀ O ₂ S	[2]
Molecular Weight	170.23 g/mol	[2]
Boiling Point	159-160 °C at 20 torr 91 °C at 0.5 mmHg	[3]
Density	1.186 g/cm ³ at 25 °C	[3]
Purity	95%	[1]


Experimental Protocols: Synthesis of 2,4-Dimethoxythiophenol

A plausible and effective method for the synthesis of **2,4-Dimethoxythiophenol** is the Leuckart thiophenol reaction, which involves the diazotization of the corresponding aniline followed by reaction with a xanthate and subsequent hydrolysis.[\[4\]](#)[\[5\]](#)[\[6\]](#)

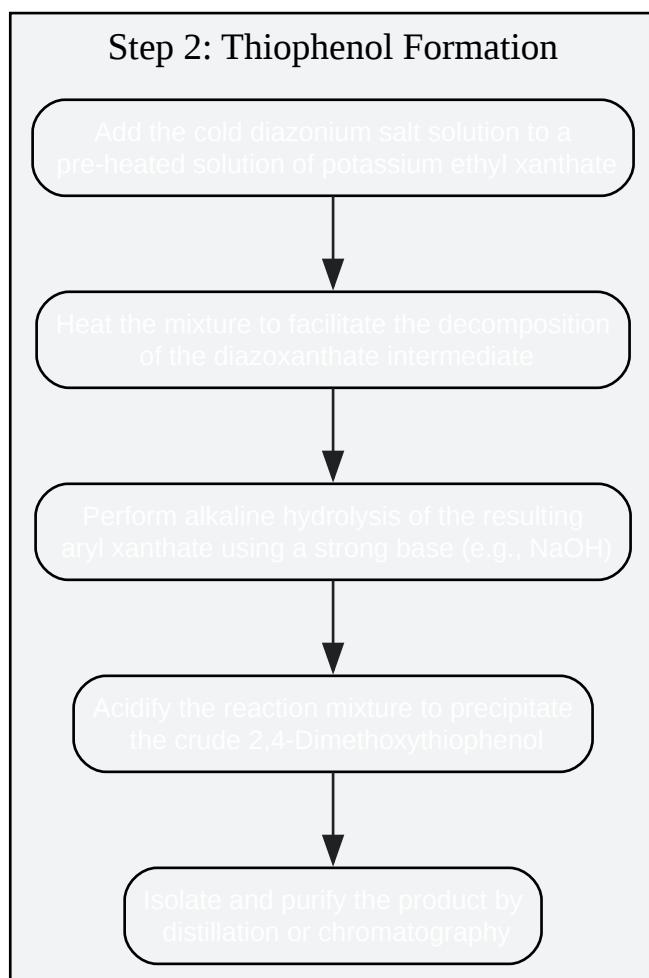
Step 1: Diazotization of 2,4-Dimethoxyaniline

This initial step converts the primary amine of 2,4-dimethoxyaniline into a diazonium salt, a versatile intermediate.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Diazotization of 2,4-Dimethoxyaniline.


Detailed Methodology:

- In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dimethoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid (3 equivalents) and water.
- Cool the resulting solution to 0-5 °C using an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise from the dropping funnel. The temperature of the reaction mixture should be carefully maintained below 5 °C throughout the addition.
- After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the 2,4-dimethoxybenzenediazonium chloride solution.

Step 2: Formation and Hydrolysis of the Xanthate Intermediate

The diazonium salt is then reacted with a xanthate, followed by hydrolysis to yield the final thiophenol product.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Formation and Hydrolysis to Yield **2,4-Dimethoxythiophenol**.

Detailed Methodology:

- In a separate reaction vessel, prepare a solution of potassium ethyl xanthate (1.2 equivalents) in water and warm it to 50-60 °C.
- Slowly add the previously prepared cold diazonium salt solution to the warm xanthate solution. Nitrogen gas will evolve during this process.
- After the addition is complete, heat the reaction mixture to 70-80 °C for 1-2 hours to ensure the complete decomposition of the intermediate.
- Cool the mixture and add a solution of sodium hydroxide (3-4 equivalents) to hydrolyze the resulting aryl xanthate. Heat the mixture under reflux for 2-3 hours.
- After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude **2,4-Dimethoxythiophenol**.
- The crude product can be extracted with an organic solvent (e.g., diethyl ether), and the organic layer washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purify the final product by vacuum distillation.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activities and signaling pathway involvement of **2,4-Dimethoxythiophenol**. However, studies on structurally related compounds, such as other methoxyphenol derivatives, suggest potential areas of interest for future investigation.

Research on various 2-methoxyphenols has indicated potential antioxidant and anti-inflammatory properties, with some compounds showing inhibitory effects on cyclooxygenase-2 (COX-2) expression.^[7] The biological activity of such phenolic compounds is often linked to their ability to scavenge free radicals and modulate inflammatory signaling cascades.

It is important to note that the biological effects of chemical isomers can vary significantly.^[8] Therefore, direct experimental evidence is required to ascertain the specific biological profile of **2,4-Dimethoxythiophenol**.

Hypothetical Signaling Pathway Involvement

Based on the known activities of related phenolic compounds, a hypothetical involvement of **2,4-Dimethoxythiophenol** in cellular signaling could be postulated. For instance, its potential antioxidant properties might influence redox-sensitive signaling pathways. A simplified, hypothetical representation of such a pathway is presented below.

[Click to download full resolution via product page](#)

Caption: Hypothetical Antioxidant-Mediated Anti-inflammatory Pathway.

Disclaimer: This diagram represents a hypothetical pathway based on the activities of structurally similar compounds and is for illustrative purposes only. There is currently no direct experimental evidence to support the involvement of **2,4-Dimethoxythiophenol** in this or any other specific signaling pathway.

Conclusion

2,4-Dimethoxythiophenol is a readily synthesizable aromatic thiol with well-defined physical properties. While its biological activities remain largely unexplored, the known properties of related compounds suggest that it may hold potential for further investigation in the fields of medicinal chemistry and drug development. The experimental protocols provided herein offer a solid foundation for its synthesis, enabling further research into its chemical and biological characteristics. Future studies are warranted to elucidate its specific interactions with biological systems and to determine its potential as a modulator of cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 18906-37-1 Cas No. | 2,4-Dimethoxythiophenol | Apollo [store.apolloscientific.co.uk]
- 2. scbt.com [scbt.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. Leuckart Thiophenol Reaction [drugfuture.com]
- 5. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]
- 6. Leuckart Thiophenol Reaction [organic-chemistry.org]
- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- To cite this document: BenchChem. [2,4-Dimethoxythiophenol CAS number and physical data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b172925#2-4-dimethoxythiophenol-cas-number-and-physical-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com